1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea
Description
1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9(2)16-14(18)15-7-11(17)13-6-10(8-20-13)12-4-3-5-19-12/h3-6,8-9,11,17H,7H2,1-2H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCBLRRLEBAJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC(=CS1)C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The furan and thiophene rings can be introduced through this method, followed by further functionalization to attach the hydroxyethyl and propan-2-ylurea groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The hydroxyethyl and propan-2-ylurea groups may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Furan derivatives: Compounds such as furan-2-carboxylic acid and 2-furyl methyl ketone contain the furan ring and are used in various chemical and biological applications.
Uniqueness
1-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(propan-2-yl)urea is unique due to the combination of both furan and thiophene rings in its structure. This dual presence allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities. Additionally, the hydroxyethyl and propan-2-ylurea groups enhance its solubility and binding properties, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
